N-(3-Amino-4-chlorophenyl)-2-(3-methylphenoxy)-butanamide
Overview
Description
N-(3-Amino-4-chlorophenyl)-2-(3-methylphenoxy)-butanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of an amino group, a chlorophenyl group, and a methylphenoxy group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Amino-4-chlorophenyl)-2-(3-methylphenoxy)-butanamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-amino-4-chlorophenylamine with 3-methylphenol to form an intermediate compound.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with butanoyl chloride under controlled conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the synthesis in batches.
Continuous Flow Processing: Implementing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Phenyl derivatives.
Substitution Products: Compounds with substituted phenyl groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It may serve as a building block for the synthesis of advanced materials.
Biology:
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Protein Binding: Studied for its binding affinity to various proteins.
Medicine:
Drug Development: Investigated for its potential as a therapeutic agent in treating certain diseases.
Pharmacokinetics: Research on its absorption, distribution, metabolism, and excretion in biological systems.
Industry:
Polymer Synthesis: Utilized in the production of specialty polymers.
Coatings and Adhesives: Employed in the formulation of advanced coatings and adhesives.
Mechanism of Action
The mechanism by which N-(3-Amino-4-chlorophenyl)-2-(3-methylphenoxy)-butanamide exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate signaling pathways, leading to alterations in cellular functions.
Comparison with Similar Compounds
- N-(3-Amino-4-chlorophenyl)-3-(3-methylphenoxy)-propanamide
- N-(3-Amino-4-chlorophenyl)-2-(4-methylphenoxy)-butanamide
Comparison:
- Structural Differences: The position of the methyl group and the length of the carbon chain differentiate these compounds.
- Unique Properties: N-(3-Amino-4-chlorophenyl)-2-(3-methylphenoxy)-butanamide may exhibit unique reactivity and binding properties due to its specific structure.
Properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)-2-(3-methylphenoxy)butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c1-3-16(22-13-6-4-5-11(2)9-13)17(21)20-12-7-8-14(18)15(19)10-12/h4-10,16H,3,19H2,1-2H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOBPZBRFFEHPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=C(C=C1)Cl)N)OC2=CC=CC(=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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